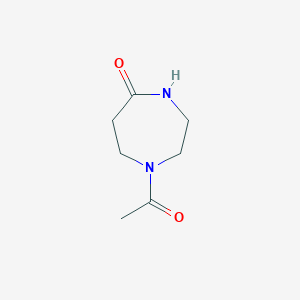
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one
Vue d'ensemble
Description
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one is a heterocyclic compound with the molecular formula C13H13NO It is a derivative of carbazole, a tricyclic aromatic compound, and features a methyl group at the 6-position and a ketone group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to form the desired carbazole derivative. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the carbazole ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one is unique due to the presence of a methyl group at the 6-position and a ketone group at the 3-position. These functional groups confer specific chemical properties and reactivity, distinguishing it from other carbazole derivatives. The methyl group can influence the compound’s steric and electronic properties, while the ketone group provides a site for various chemical transformations.
Propriétés
IUPAC Name |
6-methyl-1,2,4,9-tetrahydrocarbazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-2-4-12-10(6-8)11-7-9(15)3-5-13(11)14-12/h2,4,6,14H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHXFGFDYFXNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)



![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)









